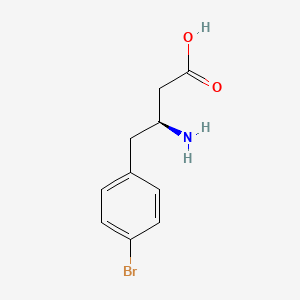

(s)-3-Amino-4-(4-bromophenyl)butanoic acid

Description

Overview of β-Amino Acid Structural Classes and Research Landscape

The structural diversity of β-amino acids allows for their classification into several key types, which informs their synthesis and application. psu.edu A primary distinction is made between open-chain and cyclic β-amino acids. psu.edu

Open-chain β-amino acids can be further categorized based on the substitution pattern on the carbon backbone:

β²-Amino Acids: These have a substituent on the α-carbon (the carbon adjacent to the carboxyl group). psu.edu

β³-Amino Acids: These are homologous to α-amino acids, with a substituent on the β-carbon (the carbon bearing the amino group). nih.govpsu.edu

α,β-Disubstituted Amino Acids: These compounds feature substituents at both the α and β positions. psu.edu

Cyclic β-amino acids incorporate the backbone into a carbocyclic or heterocyclic ring structure, which imparts significant conformational rigidity. psu.eduresearchgate.net This structural constraint is valuable for designing specific molecular shapes. nih.govresearchgate.net

The research landscape for β-amino acids is vibrant and expanding. A major focus is the development of stereoselective synthesis methods to produce enantiomerically pure β-amino acids, which are critical for pharmaceutical applications. researchgate.net Researchers are also exploring the incorporation of β-amino acids into peptides to create "foldamers"—non-natural oligomers that mimic the secondary structures of proteins, such as helices and sheets. nih.govchemistryviews.org These β-peptides often exhibit remarkable stability against proteolysis, making them attractive candidates for therapeutic use. hilarispublisher.com

Importance of Chiral Non-Canonical Amino Acids in Advanced Chemical Synthesis and Medicinal Chemistry

Non-canonical amino acids (ncAAs) are those that fall outside the set of the 20 common proteinogenic amino acids. nih.gov When these ncAAs are chiral, possessing a specific three-dimensional arrangement (stereochemistry), they become exceptionally powerful tools in medicinal chemistry and advanced synthesis. researchgate.netnih.gov The chirality of a molecule is fundamental to its biological function, as interactions with enzymes, receptors, and other biomolecules are highly stereospecific. acs.org The D- and L-forms of an amino acid can have vastly different physiological and pharmacological effects. researchgate.netnih.gov

The use of chiral ncAAs in peptide drug discovery offers several advantages:

Enhanced Stability: Replacing canonical amino acids with ncAAs, such as β-amino acids, can make peptides resistant to degradation by proteases, extending their half-life in the body. chemistryviews.orghilarispublisher.com

Improved Pharmacokinetic Properties: The unique structures of ncAAs can be used to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Increased Binding Affinity and Specificity: The conformational constraints imposed by some ncAAs can lock a peptide into a bioactive shape, leading to stronger and more specific binding to its target. researchgate.netnih.gov

Novel Structures: ncAAs provide access to novel chemical space, allowing for the design of molecules with unique architectures and functions that are not achievable with the standard amino acid toolbox. nih.govacs.org

These attributes make chiral ncAAs indispensable building blocks for creating next-generation therapeutics, including peptide-based drugs and complex small molecule inhibitors. hilarispublisher.comnih.gov

Positioning of (S)-3-Amino-4-(4-bromophenyl)butanoic Acid within β-Amino Acid Research

This compound is a chiral, non-canonical β-amino acid. Structurally, it is a β³-amino acid, as the amino group is on the third carbon, which also bears a 4-bromobenzyl side chain. Its specific (S)-stereochemistry makes it a defined enantiomer, which is crucial for stereospecific applications in research and synthesis.

This compound serves as a valuable building block in organic and medicinal chemistry. The presence of a bromine atom on the phenyl ring provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex molecules. Its synthesis has been documented on a large scale, starting from (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate in a rhodium-catalyzed asymmetric addition, followed by hydrolysis to yield the final acid with high enantiomeric purity. orgsyn.org

The table below summarizes some of the key chemical properties of the parent compound, 4-Amino-3-(4-bromophenyl)butanoic acid, which encompasses the (S)-enantiomer.

| Property | Value |

|---|---|

| Molecular Formula | C10H12BrNO2 nih.gov |

| Molecular Weight | 258.11 g/mol nih.gov |

| IUPAC Name | 4-amino-3-(4-bromophenyl)butanoic acid nih.gov |

| CAS Number | 1134-46-9 nih.gov |

| Polar Surface Area | 63.3 Ų nih.gov |

This compound and its hydrochloride salt are available commercially, indicating their utility as intermediates in research and development. bldpharm.combldpharm.com It is often used as a component in the construction of larger, biologically active molecules where the specific stereochemistry and the substituted phenyl ring are key to the target's function. For example, similar structures are used as intermediates for dipeptidyl peptidase-4 (DPP4) inhibitors used in the treatment of type 2 diabetes. chemicalbook.com Therefore, this compound is positioned at the intersection of chiral synthesis and medicinal chemistry, serving as a specialized building block for creating sophisticated chemical entities with potential therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-amino-4-(4-bromophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUFDZAPQZNOGC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 3 Amino 4 4 Bromophenyl Butanoic Acid and Its Derivatives

General Stereoselective Approaches for β-Amino Acids

The synthesis of enantiomerically pure β-amino acids presents a considerable challenge, necessitating precise control over stereochemistry. Various strategies have been developed to address this, broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and enzymatic methods. These approaches aim to introduce the desired chirality efficiently and with high selectivity.

Asymmetric Catalysis in β-Amino Acid Synthesis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an atom-economical and efficient means to generate stereocenters. This approach typically involves the use of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

Chiral phosphine ligands, particularly 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), in combination with transition metals like rhodium and ruthenium, have proven highly effective in asymmetric synthesis. These catalysts can facilitate a variety of transformations, including asymmetric additions and hydrogenations, with high enantioselectivity.

A notable example is the rhodium-catalyzed asymmetric 1,4-addition of an arylboronic acid to an α,β-unsaturated ester. While a direct synthesis for (S)-3-Amino-4-(4-bromophenyl)butanoic acid using this method is not explicitly detailed in the provided search results, a closely related analog, (S)-3-(4-bromophenyl)butanoic acid, has been synthesized on a large scale using a rhodium catalyst in conjunction with (R)-BINAP. This reaction proceeds via the conjugate addition of (4-bromophenyl)boronic acid to ethyl crotonate, yielding the corresponding (S)-ester with high enantiomeric excess. The subsequent hydrolysis of the ester furnishes the desired carboxylic acid. The choice of the BINAP enantiomer dictates the stereochemical outcome, with (R)-BINAP leading to the (S)-product and (S)-BINAP yielding the (R)-product.

Ruthenium complexes of BINAP and its derivatives have also been successfully employed in the asymmetric hydrogenation of β-(acylamino)acrylates to produce β-amino acids. For instance, Ru-bisphosphinite catalysts derived from BINOL, known as o-BINAPO ligands, have demonstrated high efficiency in the hydrogenation of β-aryl-substituted β-(acylamino)acrylates. These catalysts can tolerate mixtures of E/Z isomers of the starting material and provide the desired β-amino acid derivatives in high enantiomeric excess. acs.org

| Substrate (Aryl Group) | Ligand | E/Z Ratio | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Phenyl | (S)-o-Ph-BINAPO | 5/95 | >99 | 98 |

| 4-Methylphenyl | (S)-o-Ph-BINAPO | 10/90 | >99 | 98 |

| 4-Methoxyphenyl | (S)-o-Ph-BINAPO | 10/90 | >99 | 98 |

| 4-Chlorophenyl | (S)-o-Ph-BINAPO | 20/80 | >99 | 97 |

| 2-Naphthyl | (S)-o-Tol-BINAPO | 40/60 | >99 | 99 |

Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, providing a direct method for the creation of chiral centers by the addition of hydrogen across a double bond. In the context of β-amino acid synthesis, the asymmetric hydrogenation of β-enamino esters or β-(acylamino)acrylates is a particularly effective strategy.

Rhodium complexes with chiral diphosphine ligands are widely used for the asymmetric hydrogenation of β-(acylamino)acrylates. These reactions typically proceed with high yields and excellent enantioselectivities, providing a reliable route to a diverse range of β-amino acids. nih.gov The success of this method relies on the ability of the chiral catalyst to differentiate between the two faces of the prochiral substrate during the hydrogenation process.

| Substrate | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Methyl (Z)-3-acetamido-3-phenylacrylate | (R,R)-Et-DuPhos | >95 | >99 |

| Methyl (Z)-3-acetamido-3-(2-naphthyl)acrylate | (R,R)-Et-DuPhos | >95 | 98 |

| Methyl (Z)-3-acetamido-3-(4-chlorophenyl)acrylate | (R,R)-Et-DuPhos | >95 | >99 |

| Methyl (Z)-3-acetamido-3-(3-thienyl)acrylate | (R,R)-Et-DuPhos | >95 | 98 |

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiomerically pure compounds.

In the synthesis of β-amino acids, transaminases (also known as aminotransferases) have garnered significant attention. These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a keto acceptor. nih.gov This transformation can be applied in two main ways for the synthesis of chiral β-amino acids: the kinetic resolution of a racemic β-amino acid or the asymmetric amination of a prochiral β-keto acid. nih.gov

For a compound like this compound, a potential biocatalytic route would involve the asymmetric amination of the corresponding β-keto acid, 3-oxo-4-(4-bromophenyl)butanoic acid, using an (S)-selective transaminase. The enzyme would stereoselectively add an amino group to the prochiral ketone, yielding the desired (S)-enantiomer with high optical purity. The success of this approach hinges on the identification of a transaminase with high activity and selectivity for the specific substrate. While the search results mention the potential of this method, specific data for the synthesis of the target compound was not provided.

| Enzyme Source | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Mesorhizobium sp. LUK | Racemic 3-amino-3-phenylpropionic acid | (R)-3-amino-3-phenylpropionic acid | ~50 | >99 |

| Vibrio fluvialis JS17 | 3-Oxo-3-phenylpropionic acid | (S)-3-amino-3-phenylpropionic acid | >99 | >99 |

| Arthrobacter sp. KNK168 | Racemic 3-amino-4-phenylbutanoic acid | (S)-3-amino-4-phenylbutanoic acid | 48 | >99 |

Enzyme-Catalyzed Routes for Enantiopure β-Amino Acids (e.g., ω-Transaminases)

The use of enzymes in the synthesis of enantiomerically pure β-amino acids offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net Among these biocatalysts, ω-transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of these valuable compounds. nih.govresearchgate.net

ω-Transaminases, which are pyridoxal 5'-phosphate dependent enzymes, catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. nih.gov This enzymatic transformation can be applied in two primary ways to generate enantiopure β-amino acids:

Kinetic Resolution: In this approach, the enzyme selectively aminates one enantiomer from a racemic mixture of a β-amino acid, allowing for the separation of the desired enantiomer. nih.gov

Asymmetric Synthesis: This more direct route involves the amination of a prochiral β-keto acid to produce a single, optically pure enantiomer of the β-amino acid. nih.govnih.gov

The primary challenge in the asymmetric synthesis of aromatic β-amino acids using ω-transaminases often lies in the instability of the β-keto acid substrates. nih.gov To address this, a strategy involving the in situ generation of the β-keto acid from a stable β-keto ester precursor using a lipase has been developed. nih.gov By carefully optimizing the concentration of the lipase, the thermodynamically unstable β-keto acid can be efficiently aminated by the ω-transaminase, leading to enhanced production of the desired β-amino acid. nih.gov

The broad substrate specificity of some ω-TAs allows them to accept a wide range of amino donors and acceptors, making them highly versatile for industrial applications, particularly in the pharmaceutical sector. researchgate.net

Table 1: Comparison of ω-Transaminase Catalyzed Strategies for β-Amino Acid Synthesis

| Strategy | Description | Key Advantage | Key Challenge |

| Kinetic Resolution | Selective amination of one enantiomer from a racemic mixture. nih.gov | Can be applied to a wide range of racemic β-amino acids. | Maximum theoretical yield is 50%. |

| Asymmetric Synthesis | Direct amination of a prochiral β-keto acid. nih.gov | Theoretical yield can reach 100%. | Instability of β-keto acid substrates. nih.gov |

Nitrile Hydratase Applications for Related Nitrile Precursors

Another significant enzymatic approach for the synthesis of β-amino acids involves the use of nitrile-hydrolyzing enzymes, such as nitrile hydratases. researchgate.net These enzymes catalyze the hydration of nitriles to their corresponding amides, which can then be further hydrolyzed to carboxylic acids. researchgate.netmdpi.com This pathway is particularly useful for the synthesis of β-amino acids from β-aminonitrile precursors. researchgate.net

The biocatalytic conversion of β-aminonitriles to β-amino acids can be achieved through a two-step enzymatic cascade involving a nitrile hydratase and an amidase. researchgate.net Alternatively, nitrilases can directly hydrolyze the nitrile to the carboxylic acid. researchgate.net Nitrile hydratases are metalloenzymes, typically containing either a non-corrin cobalt or a non-heme iron center, and are composed of α and β subunits. mdpi.comnih.gov

The application of nitrile hydratases offers a green alternative to chemical hydration methods, which often require harsh reaction conditions. researchgate.net The mild conditions of enzymatic reactions are particularly advantageous when dealing with substrates or products that are sensitive to high temperatures or extreme pH levels. researchgate.net

For instance, the nitrile hydratase from Gordonia hydrophobica has shown promise for the stereoselective hydration of aminonitriles, which is a key step in the synthesis of valuable pharmaceutical intermediates. mdpi.com

Synthesis of Key Precursors and Related Bromophenyl Butanoic Acid Scaffolds

The efficient synthesis of the target molecule, this compound, relies heavily on the availability of key precursors and related molecular frameworks.

Synthesis of (S)-3-(4-Bromophenyl)butanoic Acid (as a related scaffold)

A crucial related scaffold is (S)-3-(4-bromophenyl)butanoic acid. Its synthesis has been accomplished on a large scale with high enantiomeric purity. orgsyn.orgresearchgate.net

A key step in the synthesis of (S)-3-(4-bromophenyl)butanoic acid is the rhodium-catalyzed 1,4-conjugate addition of an arylboronic acid to an α,β-unsaturated ester. orgsyn.org This reaction is a powerful method for forming carbon-carbon bonds and introducing the aryl group at the β-position of the butanoic acid chain. nih.govresearchgate.net

In a typical procedure, (4-bromophenyl)boronic acid is reacted with an ethyl (E)-but-2-enoate in the presence of a rhodium catalyst and a chiral ligand, such as (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP). orgsyn.org The use of a chiral ligand is essential for achieving high enantioselectivity in the final product. The reaction is generally carried out in a solvent mixture, such as dioxane and water, with the addition of a base like triethylamine. orgsyn.org

Rhodium-catalyzed conjugate additions are valued for their mild reaction conditions and tolerance of various functional groups. nih.gov

Table 2: Key Reagents in Rhodium-Catalyzed Conjugate Addition for (S)-Ethyl 3-(4-bromophenyl)butanoate Synthesis

| Reagent | Role |

| (4-bromophenyl)boronic acid | Source of the 4-bromophenyl group. orgsyn.org |

| Ethyl (E)-but-2-enoate | The α,β-unsaturated ester substrate. orgsyn.org |

| Bis(norbornadiene)rhodium(I) tetrafluoroborate | Rhodium catalyst precursor. orgsyn.org |

| (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) | Chiral ligand to induce enantioselectivity. orgsyn.org |

| Triethylamine | Base. orgsyn.org |

| 1,4-Dioxane / Water | Solvent system. orgsyn.org |

Following the conjugate addition reaction, the resulting ester intermediate, (S)-ethyl 3-(4-bromophenyl)butanoate, is hydrolyzed to yield the final carboxylic acid. orgsyn.org This hydrolysis can be achieved through either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with an excess of water and a strong acid catalyst. libretexts.orgchemguide.co.uk To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.orgwikipedia.org The ester is treated with a base, such as sodium hydroxide, to produce a carboxylate salt and an alcohol. libretexts.orglibretexts.org Subsequent acidification of the carboxylate salt yields the desired carboxylic acid. google.com

In the large-scale synthesis of (S)-3-(4-bromophenyl)butanoic acid, the crude ester is often purified before hydrolysis to ensure the high purity of the final product. orgsyn.org

Strategies for Introducing the Amino Functionality

Once the butanoic acid scaffold is in place, the next critical step is the introduction of the amino group at the 3-position. There are several methods to achieve this transformation.

One common strategy involves the conversion of a carboxylic acid to an amine via a Curtius rearrangement. This process typically involves the formation of an acyl azide from the carboxylic acid, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis of the isocyanate yields the amine.

Another approach is through the reduction of an oxime or a related nitrogen-containing functional group. For example, a ketone precursor can be converted to an oxime, which is then reduced to the corresponding amine.

Additionally, enzymatic methods, such as the use of ω-transaminases as discussed in section 2.1.3.1, can be employed to directly introduce the amino group onto a suitable keto-acid precursor in a highly stereoselective manner. nih.gov

Protecting Group Chemistry in Synthesis

In the multi-step synthesis of complex molecules like β-amino acids, protecting groups are essential tools to temporarily block reactive functional groups, preventing them from participating in unwanted side reactions. This allows for selective transformations at other positions of the molecule. For amino acids, the primary amine group is highly nucleophilic and must be protected during reactions involving the carboxylic acid or other parts of the molecule.

Role of Boc and Fmoc Protecting Groups in Amine Functionalization

The two most widely used amine-protecting groups in modern peptide and amino acid synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. americanpeptidesociety.org Their popularity stems from their reliability and the distinct conditions required for their removal, which allows for orthogonal protection strategies. peptide.comorganic-chemistry.org

Boc (tert-butyloxycarbonyl) Group:

The Boc group is an acid-labile protecting group. americanpeptidesociety.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. organic-chemistry.org The Boc group is stable under a wide range of conditions, including those that are basic and nucleophilic. organic-chemistry.org This stability makes it compatible with many synthetic transformations. Deprotection, or removal of the Boc group, is achieved under strong acidic conditions, commonly with trifluoroacetic acid (TFA). americanpeptidesociety.org The mechanism of removal involves the formation of a stable tert-butyl cation. organic-chemistry.org

Fmoc (9-fluorenylmethoxycarbonyl) Group:

In contrast to the Boc group, the Fmoc group is base-labile. americanpeptidesociety.org It is introduced using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.com The key feature of the Fmoc group is its susceptibility to cleavage by secondary amines, most commonly piperidine in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgtotal-synthesis.com The deprotection mechanism proceeds through the abstraction of an acidic proton on the fluorenyl ring system, leading to an elimination reaction that liberates the free amine. total-synthesis.com The mild, non-acidic conditions for Fmoc removal make it particularly suitable for syntheses involving acid-sensitive substrates or solid-phase peptide synthesis (SPPS) where repeated acid treatments could cleave the peptide from the resin support. total-synthesis.com

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

|---|---|---|

| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl), Fmoc-OSu |

| Deprotection Condition | Strong Acid (e.g., Trifluoroacetic Acid, TFA) americanpeptidesociety.org | Base (e.g., Piperidine in DMF) americanpeptidesociety.org |

| Stability | Stable to bases and most nucleophiles organic-chemistry.org | Stable to acids total-synthesis.com |

| Primary Use | Solution-phase synthesis, Boc-based solid-phase peptide synthesis (SPPS) | Fmoc-based SPPS, synthesis of acid-sensitive molecules americanpeptidesociety.org |

Racemic Synthesis and Chiral Resolution

An alternative to asymmetric synthesis, where a single enantiomer is formed directly, is to first prepare a racemic mixture (containing equal amounts of both enantiomers) and then separate them. This process is known as chiral resolution.

Non-Stereoselective Synthetic Routes for Butanoic Acid Analogs

Non-stereoselective, or racemic, syntheses produce a 1:1 mixture of enantiomers because the reactions proceed without a chiral influence. For β-amino butanoic acid analogs, several general methods can be employed. One classical approach is the Strecker synthesis, which, when performed without a chiral auxiliary or catalyst, yields a racemic mixture of α-amino acids that can sometimes be adapted for β-amino acid synthesis. nih.gov

A more direct route for racemic β-amino acids involves Michael-type addition reactions. For example, a base-catalyzed Michael addition of a nucleophile, such as sodium diethyl malonate, to an appropriate α,β-unsaturated compound can form the carbon skeleton. organic-chemistry.org Subsequent hydrolysis and decarboxylation would yield the racemic β-amino acid. organic-chemistry.org Another approach is the reaction of an aldehyde or ketone with malonic acid and ammonia (B1221849) or an amine, known as the Knoevenagel-Doebner condensation followed by reduction, which can be adapted to produce racemic β-amino acid structures. These methods are often simpler and more cost-effective for large-scale production, with the challenge then shifting to the efficient separation of the desired enantiomer. organic-chemistry.org

Chromatographic Resolution Techniques for β-Amino Acids

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. Chiral resolution by HPLC relies on the differential interaction of the two enantiomers with a chiral environment, leading to different retention times on the chromatographic column. nih.govnih.gov This chiral environment can be created by either a chiral stationary phase (CSP) or a chiral mobile phase additive. For β-amino acids, direct separation on a CSP is the most common and effective approach. chromatographytoday.com

The mechanism of separation on a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. wikipedia.org For effective separation, there must be a sufficient difference in the stability of these two diastereomeric complexes, which often relies on a "three-point interaction" model involving attractive forces like hydrogen bonding, dipole-dipole interactions, π-π stacking, or steric repulsion. wikipedia.org

Chiral Stationary Phases (e.g., Cyclodextrin-Based)

A variety of chiral stationary phases are commercially available, including those based on polysaccharides, proteins, crown ethers, and cyclodextrins. wikipedia.org Cyclodextrin-based CSPs have proven particularly versatile for the resolution of a wide range of chiral molecules, including amino acids. springernature.commdpi.com

Cyclodextrins are cyclic oligosaccharides, typically composed of 6 (α-), 7 (β-), or 8 (γ-) glucose units linked in a ring. mdpi.com This arrangement creates a truncated cone or torus shape with a hydrophobic inner cavity and a hydrophilic outer surface. mdpi.com Chiral recognition is achieved through the inclusion of the less polar part of the analyte molecule (such as the 4-bromophenyl group in the target compound) into the hydrophobic cavity, while polar functional groups (the amino and carboxyl groups) interact with the hydroxyl groups on the rim of the cyclodextrin. nih.gov

The enantioseparation capability of native cyclodextrins can be significantly enhanced by derivatization of their hydroxyl groups. mdpi.com These modifications can introduce additional interaction sites (e.g., phenylcarbamates, esters) and improve the enantioselectivity for specific classes of compounds. The separation of β-amino acid enantiomers has been successfully achieved using various cyclodextrin-based CSPs under reversed-phase HPLC conditions. springernature.commdpi.com

| CSP Type | Chiral Selector | Typical Interaction Mechanisms | Suitability for β-Amino Acids |

|---|---|---|---|

| Cyclodextrin-Based | α-, β-, γ-Cyclodextrin and derivatives mdpi.com | Inclusion complexation (hydrophobic), hydrogen bonding, dipole-dipole interactions nih.gov | Yes, widely used springernature.commdpi.com |

| Polysaccharide-Based | Cellulose or amylose derivatives | Hydrogen bonding, π-π interactions, steric interactions | Challenging for underivatized amino acids due to their zwitterionic nature sigmaaldrich.com |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin chromatographytoday.com | Hydrogen bonding, ionic, π-π, dipole-dipole, steric interactions chromatographytoday.com | Yes, very effective for direct resolution of α- and β-amino acids chromatographytoday.comsigmaaldrich.com |

| Crown Ether-Based | Chiral 18-crown-6-tetracarboxylic acid researchgate.net | Host-guest complexation via hydrogen bonding with primary amines wikipedia.org | Yes, particularly for primary amino acids researchgate.net |

Computational Chemistry and Mechanistic Insights

Theoretical Investigations of Molecular Structure and Reactivity

Theoretical studies, particularly those employing quantum chemical methods, are instrumental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For derivatives of 3-amino-4-phenylbutanoic acid, computational models are used to predict stable conformations and to analyze the electronic interactions that govern their reactivity.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method that provides a good balance between accuracy and computational cost for studying medium-sized organic molecules. For the chloro-analog of the title compound, DFT calculations with the B3LYP functional and a 6-31G+(d,p) basis set have been employed to investigate its electronic properties.

The electronic structure of a molecule is key to understanding its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hybridization, and intramolecular interactions. For 4-amino-3-phenylbutanoic acid, NBO analysis has been performed at the B3LYP/6-311++G(d,p) level of theory. This analysis reveals significant charge delocalization and electronic exchange interactions within the molecule. It is expected that the bromine atom in (s)-3-Amino-4-(4-bromophenyl)butanoic acid, being more polarizable than chlorine, would have a more pronounced effect on the electronic distribution and intramolecular charge transfer within the molecule.

Table 1: Predicted Electronic Properties based on Analogous Compounds (Note: The following data is hypothetical and based on trends observed in similar molecules, as direct computational data for the title compound is not available.)

| Property | Predicted Value for this compound |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Gap | ~ 5.7 eV |

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to predict the chemical behavior of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are crucial for understanding how the molecule will interact with other chemical species. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.

Table 2: Predicted Global Reactivity Descriptors (Note: The following data is hypothetical and based on trends observed in similar molecules, as direct computational data for the title compound is not available.)

| Reactivity Descriptor | Predicted Value |

|---|---|

| Electronegativity (χ) | ~ 3.65 eV |

| Chemical Hardness (η) | ~ 2.85 eV |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of the reaction pathway.

For molecules like this compound, computational studies could be employed to investigate the mechanisms of its synthesis or its interactions with biological targets. For example, modeling the binding of this compound to its target receptor could reveal the key intermolecular interactions responsible for its biological activity. Such studies would typically involve molecular docking simulations followed by more rigorous quantum mechanics/molecular mechanics (QM/MM) calculations to refine the binding energies and geometries. While specific mechanistic studies on this compound are not currently published, the computational frameworks are well-established for this class of molecules.

Applications and Research Potential in Chemical and Biological Systems

Chiral Building Block in Complex Organic Molecule Synthesis

The primary value of (s)-3-Amino-4-(4-bromophenyl)butanoic acid lies in its utility as a chiral building block, or synthon. The defined stereocenter at the C3 position is crucial for constructing enantiomerically pure complex molecules, which is often a prerequisite for biological activity.

Detailed research has demonstrated methodologies for producing such chiral synthons with high enantioselectivity. One of the most effective methods for creating the β-substituted ester precursor is the conjugate addition of organometallic reagents to α,β-unsaturated esters. orgsyn.org For instance, the large-scale synthesis of the closely related (S)-3-(4-bromophenyl)butanoic acid has been achieved through the asymmetric conjugate addition of 4-bromophenylboronic acid to an ethyl crotonate. orgsyn.org This reaction utilizes a rhodium catalyst paired with a chiral BINAP ligand, where the choice of the ligand's stereoisomer—(R)-BINAP or (S)-BINAP—determines the resulting stereochemistry of the product. orgsyn.org

This β-amino acid core is a key component in the synthesis of various pharmaceuticals. A prominent example is its role as a precursor in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. nih.govresearchgate.net The structure of Sitagliptin, a well-known DPP-4 inhibitor, is based on a similar β-amino acid scaffold. nih.gov Synthetic routes to Sitagliptin often involve the creation of a chiral β-amino acid intermediate, highlighting the industrial relevance of building blocks like this compound. nih.govresearchgate.netresearchgate.net The bromo-substituent on the phenyl ring also serves as a versatile chemical handle, allowing for further modifications through cross-coupling reactions to build even greater molecular complexity.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound make it an attractive starting point for medicinal chemistry campaigns.

Peptidomimetics are compounds designed to mimic natural peptides but with enhanced properties, such as improved stability against enzymatic degradation and better bioavailability. nih.govwikipedia.org β-amino acids are ideal for creating peptidomimetics because the additional methylene (B1212753) group in their backbone, compared to natural α-amino acids, imparts unique conformational preferences and resistance to proteases. acs.orgnih.gov

Incorporating β-amino acids like the title compound into a peptide chain creates what are known as α,β-peptides. These hybrids can adopt stable secondary structures, such as helices and turns, which can be designed to mimic the bioactive conformation of a natural peptide ligand. acs.orgacs.org Furthermore, the structure of this compound makes it a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). researchgate.netresearchgate.net By restricting the molecule's ability to rotate freely, chemists can design analogs that bind with higher selectivity to specific subtypes of GABA receptors, potentially leading to more targeted therapeutic effects with fewer side effects. researchgate.net This principle of conformational constraint is a powerful tool in modern drug design to enhance potency and selectivity. acs.orgrsc.org

The structure of this compound is well-suited for the design of molecules that can modulate the activity of enzymes and receptors.

Enzyme Inhibitors: As previously noted, the β-amino acid scaffold is central to a class of highly successful enzyme inhibitors that target dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov DPP-4 inhibitors work by preventing the breakdown of incretin (B1656795) hormones, which helps to lower blood glucose levels in patients with type 2 diabetes. dntb.gov.ua The development of these drugs showcases the power of the β-amino acid scaffold in generating potent and selective enzyme inhibitors. nih.gov

Receptor Modulators: Due to its structural similarity to GABA, the compound and its derivatives are prime candidates for development as modulators of GABA receptors. nih.gov These receptors are ligand-gated ion channels that are the primary targets for drugs treating anxiety, epilepsy, and other neurological disorders. mdpi.comnih.gov The β-aryl substitution pattern is found in several known GABA receptor modulators, such as Baclofen and Phenibut, suggesting that derivatives of the title compound could exhibit similar activities. nih.gov Additionally, research has shown that β-amino acids can be used to create antagonists for integrin receptors, which are involved in cell adhesion and signaling. nih.gov

A molecular scaffold is a core structure upon which a variety of chemical modifications can be made to create a library of related compounds for drug screening. The this compound structure serves as an excellent scaffold for this purpose.

The most prominent example is in anti-diabetic drug research. The β-amino amide scaffold has been explicitly identified as a key structural motif for potent DPP-4 inhibitors. nih.gov Researchers can synthesize a wide array of derivatives by modifying the amine and carboxylic acid functional groups and by using the bromo-substituent on the phenyl ring as an anchor point for diversification. This allows for a systematic exploration of the chemical space around the core scaffold to optimize therapeutic properties. The successful development of Sitagliptin from a chiral β-amino acid core provides definitive proof of this scaffold's value in generating therapeutically relevant compounds for treating type 2 diabetes. nih.govresearchgate.net

Studies in Enzyme Kinetics and Protein-Ligand Interactions

Understanding how a molecule binds to its biological target is fundamental to drug design. The title compound and its derivatives are subjects of studies aimed at elucidating these interactions at a molecular level.

Molecular Modeling and Docking: Computational techniques are used to predict the binding mode of ligands within the active site of an enzyme or the binding pocket of a receptor. For targets like the GABA receptor, molecular docking and molecular mechanics-generalized Born surface area (MM-GBSA) methods can identify crucial interactions, such as hydrogen bonds with specific amino acid residues (e.g., Gln64 in the β3 subunit) and hydrophobic interactions with others (e.g., Phe99, Tyr159). nih.gov

X-ray Crystallography: This technique provides a high-resolution, three-dimensional picture of a ligand bound to its protein target. For example, the co-crystal structure of a DPP-4 inhibitor revealed a unique bidentate hydrogen bond interaction with an arginine residue (Arg125) in the active site, an insight that is invaluable for designing more potent inhibitors. strategian.com

These studies provide a detailed understanding of the forces that govern the protein-ligand interaction, guiding the rational design of new and improved modulators based on the this compound scaffold. nih.gov

Structure-Activity Relationship (SAR) Studies through Analog Synthesis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify which parts of a molecule are critical for its biological activity and which can be modified to improve its properties. nih.gov This is achieved by synthesizing a series of analogs where specific parts of the molecule are systematically changed, and then testing their biological activity.

For a compound like this compound, SAR studies would involve creating analogs by:

Modifying the phenyl ring: Replacing the bromine atom with other halogens (fluoro, chloro) or with electron-donating or electron-withdrawing groups to probe electronic and steric requirements. pharmacy180.com

Altering the stereochemistry: Synthesizing the (R)-enantiomer to determine the importance of the (S)-configuration for activity.

Modifying the backbone: Adding substituents to the α- or β-positions of the butanoic acid chain.

Such studies have been extensively performed on related β-amino acid scaffolds. For DPP-4 inhibitors and integrin antagonists, SAR studies have been crucial in optimizing potency and selectivity. nih.govnih.gov For β-substituted GABA derivatives, modifying the β-aryl substituent has been shown to directly impact the lipophilicity and pharmacological profile of the resulting drugs. nih.gov These studies provide a clear roadmap for how to transform a lead compound like this compound into a drug candidate with optimized characteristics.

Compound Information Tables

Physical and Chemical Properties

(Data for the hydrochloride salt form)

| Property | Value | Source |

| IUPAC Name | (3S)-3-amino-4-(4-bromophenyl)butanoic acid hydrochloride | researchgate.net |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | nih.gov |

| Molecular Weight | 294.57 g/mol | nih.gov |

| CAS Number | 331763-71-4 | researchgate.net |

Impact of Aromatic Substituent Modifications (e.g., Halogen Effects on Binding Affinity)

In the case of this compound, the bromine atom at the para-position of the phenyl ring is a critical modification. Compared to its non-halogenated parent compound, phenibut (4-amino-3-phenylbutyric acid), the bromo-substituent is expected to enhance its interaction with biological targets, such as GABA receptors. Halogen substituents can increase the binding affinity of natural compounds. frontiersin.org This enhancement is often attributed to favorable hydrophobic interactions within the binding pocket of the receptor.

The effect of different halogens can be compared to understand the structure-activity relationship (SAR). For instance, baclofen, the chlorinated analog at the para-position, is a potent agonist for GABAB receptors. The substitution of chlorine with bromine, as in this compound, alters the electronic and steric properties of the molecule. Bromine is larger and more lipophilic than chlorine, which could lead to different binding kinetics and selectivity profiles for GABA receptor subtypes or other neuronal targets. Research on various halogenated marine natural products has shown that brominated compounds often exhibit potent and distinct biological activities compared to their chlorinated counterparts. frontiersin.org

Table 1: Comparison of Physical Properties of Phenyl-Substituted GABA Analogs This interactive table allows for the comparison of key properties of related compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Halogen Substituent |

|---|---|---|---|

| This compound | C₁₀H₁₂BrNO₂ | 274.11 | Bromine |

| (S)-3-Amino-4-(4-chlorophenyl)butanoic acid | C₁₀H₁₂ClNO₂ | 229.66 calpaclab.com | Chlorine |

Influence of Stereochemistry on Biological Recognition

Stereochemistry is a fundamental determinant of biological activity, as molecular targets like receptors and enzymes are chiral and often exhibit a high degree of stereoselectivity. mdpi.com For GABA analogs such as this compound, the spatial arrangement of the amino group relative to the chiral center is crucial for its interaction with receptors. mdpi.com

The biological activity of many chiral compounds is often confined to one enantiomer, while the other may be inactive or even have a different pharmacological profile. mdpi.com A prominent example within this class of compounds is phenibut, where the (R)-enantiomer is responsible for its pharmacological activity at GABAB receptors, while the (S)-enantiomer is largely inactive. nih.govresearchgate.net The affinity of (R)-phenibut for the GABAB receptor is significantly higher than that of the racemic mixture. nih.gov

Given this precedent, the (S)-configuration of 3-Amino-4-(4-bromophenyl)butanoic acid is of particular interest. It is the opposite configuration to the active enantiomer of its parent compound, phenibut. This suggests that its primary biological targets may differ from the classic GABAB receptor agonism associated with (R)-phenibut and baclofen. The stereochemistry can be critical not only for binding to the target but also for recognition by transporters that mediate uptake into biological systems. mdpi.com Therefore, the (S)-enantiomer might interact with different receptor subtypes or other neuronal proteins, potentially leading to a unique pharmacological profile. The distinct stereochemical orientation dictates how the molecule fits into a binding site, influencing the strength and type of intermolecular interactions formed.

Table 2: Enantiomers of 3-Amino-4-(4-bromophenyl)butanoic acid This table details the specific enantiomers of the compound.

| Compound Name | Stereochemistry | CAS Number |

|---|---|---|

| This compound hydrochloride | S-enantiomer | 331763-71-4 bldpharm.com |

Comparison with Positional Isomers and Functional Group Variants

Positional Isomers: A key positional isomer is the α-amino acid, (S)-2-Amino-3-(4-bromophenyl)propanoic acid, a derivative of phenylalanine. medchemexpress.comsigmaaldrich.com In this isomer, the amino group is on the carbon adjacent to the carboxyl group (α-position), whereas in the title compound, it is on the next carbon (β-position). This shift in the amino group's position fundamentally changes the molecule's shape and its classification from a β-amino acid to an α-amino acid. Alpha-amino acids are the primary building blocks of proteins and substrates for numerous enzymes and transporters, while β-amino acids often have distinct pharmacological roles, including acting as GABA analogs.

Functional Group Variants:

4-(4-Bromophenyl)butanoic acid: This variant lacks the crucial 3-amino group. sigmaaldrich.com The amino group is essential for the GABA-mimetic activity, as it mimics the endogenous neurotransmitter GABA. Its absence would likely prevent significant interaction with GABA receptors, highlighting the amino group's critical role in the molecule's expected pharmacological profile.

4-Amino-3-(4-bromophenyl)butanoic acid: This compound is a regioisomer where the phenyl and amino groups have swapped positions on the butanoic acid chain. bldpharm.com This alteration changes the spatial relationship between the key pharmacophoric elements—the phenyl ring, the amino group, and the carboxylic acid—which would be expected to result in a different binding mode and activity profile at biological targets.

The comparison underscores the precise structural requirements for activity. Even minor changes, such as shifting the amino group or altering the substituent position, can lead to significant differences in pharmacological effects.

Table 3: Structural Analogs and Isomers This interactive table provides a comparison of this compound with its isomers and variants.

| Compound Name | Class | Key Structural Difference |

|---|---|---|

| This compound | β-Amino Acid | - |

| (S)-2-Amino-3-(4-bromophenyl)propanoic acid | α-Amino Acid | Amino group at C2 instead of C3. medchemexpress.comsigmaaldrich.com |

| 4-(4-Bromophenyl)butanoic acid | Carboxylic Acid | Lacks the amino group. sigmaaldrich.com |

| 4-Amino-3-(4-bromophenyl)butanoic acid | β-Amino Acid | Phenyl and amino groups are swapped (regioisomer). bldpharm.com |

Analytical Methodologies for Compound Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in (s)-3-Amino-4-(4-bromophenyl)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. In a typical analysis, the compound is dissolved in a deuterated solvent like Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).

Aromatic Protons: The protons on the 4-bromophenyl ring typically appear as a set of doublets in the aromatic region of the spectrum (around 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

Aliphatic Protons: The protons of the butanoic acid chain (at the C2, C3, and C4 positions) will appear in the upfield region of the spectrum. The proton at C3, being attached to the chiral center and adjacent to the amino group, will present a complex multiplet. The protons at C2 (adjacent to the carboxylic acid) and C4 (adjacent to the phenyl ring) will also show distinct signals, often as multiplets due to coupling with neighboring protons.

Labile Protons: The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are labile and may exchange with the deuterated solvent, sometimes leading to broad signals or their disappearance from the spectrum. In some cases, like in CDCl₃, a broad singlet for the carboxylic acid proton can be observed at a downfield chemical shift (e.g., ~10.84 ppm). orgsyn.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group (-COOH) is characteristically found far downfield, typically in the range of 170-180 ppm.

Aromatic Carbons: The six carbons of the 4-bromophenyl ring will give rise to four distinct signals due to symmetry. The carbon atom bonded to the bromine (C-Br) will be shifted to a lower field compared to the other aromatic carbons, and its signal intensity may be reduced due to the quadrupolar moment of the bromine atom. The other aromatic carbons will appear in the typical range of 115-140 ppm.

Aliphatic Carbons: The four carbons of the butanoic acid backbone will each produce a separate signal in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Aromatic CH |

| ~7.15 | d | 2H | Aromatic CH |

| ~3.5-3.7 | m | 1H | CH-NH₂ |

| ~2.8-3.0 | m | 2H | CH₂-Ph |

| ~2.5-2.7 | m | 2H | CH₂-COOH |

Note: This is a representative table based on the known structure; actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum, resulting in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.

In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the compound is often observed as its ammonium (B1175870) adduct [M+NH₄]⁺. For this compound, this would result in peaks around m/z 260 and 262. orgsyn.org The fragmentation pattern in MS/MS experiments can further confirm the structure by showing losses of characteristic fragments such as the carboxylic acid group (-COOH), the amino group (-NH₂), and cleavage of the butanoic acid chain.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Notes |

| [M+H]⁺ | 258.0/260.0 | Protonated molecule, showing bromine isotope pattern |

| [M+NH₄]⁺ | 275.0/277.0 | Ammonium adduct, showing bromine isotope pattern |

| [M-COOH]⁺ | 213.0/215.0 | Loss of the carboxylic acid group |

Note: The presence of two peaks with a difference of 2 m/z and approximately equal intensity is characteristic of a monobrominated compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H bond in the carboxylic acid.

N-H Stretch: A medium intensity band in the region of 3300-3500 cm⁻¹, corresponding to the N-H bonds of the primary amine.

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

C-N Stretch: An absorption in the 1020-1250 cm⁻¹ region.

Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid |

| 3300-3500 | N-H | Primary amine |

| 1700-1725 | C=O | Carboxylic acid |

| 1450-1600 | C=C | Aromatic ring |

| 500-600 | C-Br | Bromo-aromatic |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for determining its enantiomeric excess (e.e.), a critical parameter for chiral compounds.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a rapid and simple method used to assess the purity of a sample and to monitor the progress of a reaction. For this compound, a common stationary phase is silica (B1680970) gel. A mobile phase consisting of a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used.

In a reported analysis, using a mobile phase of 50% ethyl acetate (B1210297) in hexanes on a silica gel plate, this compound was found to have an Rf value of 0.65. orgsyn.org The spot can be visualized under UV light due to the aromatic ring or by staining with an appropriate reagent such as potassium permanganate (B83412) (KMnO₄) or ninhydrin, which reacts with the primary amine to produce a colored spot. orgsyn.org The presence of a single spot indicates a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of amino acids by GC-MS is generally not feasible due to their low volatility and thermal instability. nih.gov Therefore, a derivatization step is required to convert the polar amino and carboxylic acid groups into more volatile, less reactive functional groups. nist.govsigmaaldrich.com Common derivatization methods include silylation (e.g., using MTBSTFA) or esterification followed by acylation. nih.govsigmaaldrich.com

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatogram will show a peak at a specific retention time, which can be used for identification and quantification. The mass spectrometer then provides mass-to-charge ratio data for the derivatized molecule and its fragments, confirming its identity. This technique is particularly useful for detecting and quantifying small amounts of impurities. The analysis of the derivatized amino acid would yield characteristic fragments, often corresponding to the loss of the derivatizing groups or parts of the original molecule's backbone. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LCMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is frequently employed in the characterization of synthesized compounds like this compound to confirm molecular identity and assess purity.

In the analysis of this compound, LCMS can be used to determine its retention time (Rt) and confirm its molecular mass. For instance, in one analysis, the compound was observed with a retention time of 0.63 minutes. orgsyn.org The mass spectrometric detection was achieved by forming an ammonium adduct of the molecule in the ion source. The resulting ion ([M+NH₄]⁺) was detected at a mass-to-charge ratio (m/z) of 260/262, which corresponds to the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), thus confirming the presence of the bromine atom in the molecule's structure. orgsyn.org

For carboxylic acids, which can be challenging to retain on standard reversed-phase liquid chromatography (RP-LC) columns, derivatization is a common strategy to enhance retention and improve ionization efficiency for mass spectrometric detection. nih.gov Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) have been shown to be highly effective, with derivatization efficiencies approaching 100%. nih.govresearchgate.net This process converts the carboxylic acid into a derivative that is more amenable to RP-LC separation and typically yields a stronger signal in the mass spectrometer, allowing for more sensitive detection. nih.govmdpi.com While direct analysis is possible, these derivatization techniques represent a key methodological option for quantitative studies in complex matrices. nih.govresearchgate.net

LCMS Analysis Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Retention Time (Rt) | 0.63 min | orgsyn.org |

| Ionization Mode | Electrospray Ionization (ESI) | orgsyn.orgresearchgate.net |

| Detected Ion | [M+NH₄]⁺ | orgsyn.org |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The determination of enantiomeric purity is critical for chiral compounds in the pharmaceutical field, as different enantiomers can exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral substance like this compound.

The separation relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For β-amino acids, donor-acceptor (Pirkle-type) columns are particularly effective. tsijournals.comresearchgate.net A validated method for the closely related compound, β-amino-β-(4-bromophenyl) propionic acid, utilizes an (R,R) Whelk-01 column, which is a "hybrid" pi-electron acceptor-donor CSP. tsijournals.com This type of column has demonstrated excellent selectivity for resolving the (R) and (S) enantiomers of β-amino-β-(4-bromophenyl) propionic acid, achieving a resolution factor greater than 2.5. tsijournals.com

The composition of the mobile phase is crucial for achieving optimal separation. A normal-phase system is often employed, typically consisting of a nonpolar solvent like n-hexane mixed with a polar modifier such as ethanol (B145695) or 2-propanol. tsijournals.comamericanlaboratory.com Small amounts of additives like trifluoroacetic acid (TFA) and an amine (e.g., isopropyl amine) are often included to improve peak shape and resolution by interacting with the acidic and basic functional groups of the analyte. tsijournals.comresearchgate.net In one specific method, the (R) and (S) enantiomers of β-amino-β-(4-bromophenyl) propionic acid were baseline separated with retention times of approximately 18.0 and 22.5 minutes, respectively, allowing for accurate quantification of each. tsijournals.com The use of derivatization is another strategy to enhance separation, though direct analysis on a suitable CSP is often preferred to avoid extra steps and potential side reactions. americanlaboratory.comsigmaaldrich.com

Chiral HPLC Method Parameters for a Related β-Amino Acid

| Parameter | Description | Source |

|---|---|---|

| Column | ||

| Chiral Stationary Phase (CSP) | (R,R) Whelk-01 (Pirkle-type) | tsijournals.comresearchgate.net |

| Mobile Phase | ||

| Composition | n-hexane:ethanol:TFA:isopropyl amine (95:05:0.1:0.025 v/v/v/v) | tsijournals.com |

| Flow Rate | 1.0 mL/min | yakhak.org |

| Detection | ||

| Wavelength | 225 nm (UV) | tsijournals.com |

| Retention Times | ||

| (R)-enantiomer | ~18.0 min | tsijournals.com |

| (S)-enantiomer | ~22.5 min | tsijournals.com |

| Resolution (Rs) | > 2.5 | tsijournals.com |

Future Research Directions and Emerging Opportunities

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure β-amino acids is a significant challenge in organic chemistry. While methods exist for the large-scale synthesis of (s)-3-Amino-4-(4-bromophenyl)butanoic acid, such as the asymmetric conjugate addition of (4-bromophenyl)boronic acid to ethyl (E)-but-2-enoate using a rhodium catalyst and a chiral BINAP ligand, there remains substantial room for improvement. orgsyn.org

Future research should prioritize the development of more efficient, sustainable, and cost-effective synthetic routes. Key areas of investigation include:

Novel Catalytic Systems: Exploring catalysts based on more abundant and less toxic metals than rhodium, or advancing the field of organocatalysis for this transformation, could lead to greener and more economical processes. The development of novel chiral ligands could further enhance enantioselectivity and catalyst turnover numbers.

Alternative Synthetic Strategies: Developing synthetic pathways from different, readily available starting materials is a key goal. For instance, methods starting from common chiral precursors like Garner's aldehyde could provide versatile routes to a variety of β-amino acids, including the target compound. elsevierpure.com

Continuous Flow Chemistry: Implementing continuous flow technologies for the synthesis could offer improved safety, scalability, and consistency. This approach allows for precise control over reaction parameters, potentially increasing yield and purity while minimizing hazardous waste.

Table 1: Potential Future Synthetic Strategies

| Strategy | Focus Area | Potential Advantages |

|---|---|---|

| Advanced Catalysis | Development of novel organocatalysts or earth-abundant metal catalysts. | Reduced cost, lower toxicity, improved sustainability. |

| Asymmetric Hydrogenation | Stereoselective hydrogenation of a corresponding enamido-ester precursor. | High atom economy, potential for high enantioselectivity. |

| Versatile Precursors | Use of common chiral pool starting materials (e.g., Garner's aldehyde). elsevierpure.com | Access to a diverse range of analogues from a single precursor. |

| Flow Chemistry | Transition from batch to continuous manufacturing processes. | Enhanced safety, scalability, and process control. |

Advanced Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for accelerating the drug discovery process. nobelprize.org By modeling molecules and their interactions with biological targets, researchers can design and prioritize novel compounds with enhanced properties before committing to laborious laboratory synthesis.

For this compound and its derivatives, future computational efforts will be crucial:

Predictive Modeling: The use of machine learning and deep learning algorithms, such as those used in advanced protein structure prediction, can be adapted for small molecule design. nih.gov These models can be trained on existing data from other GABA analogues to predict the biological activity and pharmacokinetic properties (ADME) of novel, in silico-generated structures.

Structure-Based Design: Once the precise biological targets of the compound are confirmed, techniques like molecular docking and molecular dynamics simulations can be employed. These methods can elucidate the specific binding interactions at the atomic level, guiding the rational design of analogues with improved potency and selectivity. oup.com

De Novo Design: Advanced algorithms can design entirely new molecules tailored to fit a specific receptor binding pocket. nobelprize.orgoup.com This approach can generate novel scaffolds that may possess superior therapeutic profiles compared to existing chemical series.

Table 2: Application of Computational Tools in Drug Design

| Computational Method | Application | Objective |

|---|---|---|

| Machine Learning/AI | Predict biological activity and ADME properties of virtual compounds. | Prioritize synthetic targets and reduce attrition rates. nih.gov |

| Molecular Docking | Predict the binding pose of a ligand within a receptor active site. | Identify key interactions and guide lead optimization. oup.com |

| Molecular Dynamics | Simulate the dynamic movement of the ligand-receptor complex over time. | Understand binding stability and conformational changes. researchgate.net |

| Quantum Mechanics | Calculate electronic properties and reaction energies with high accuracy. | Refine understanding of ligand-receptor interactions. |

Expansion of Biocatalytic Applications for β-Amino Acid Synthesis

Biocatalysis, the use of enzymes to perform chemical transformations, is a rapidly growing field that offers high selectivity and mild reaction conditions. researchgate.net The application of engineered enzymes for the production of non-canonical amino acids is particularly promising. nih.govresearchgate.net

Future research into the biocatalytic synthesis of this compound could focus on:

Engineered Transaminases: Transaminases are a class of enzymes that can install an amino group onto a ketone precursor. nih.gov Developing a highly stereoselective transaminase through directed evolution for the asymmetric amination of a suitable keto-acid precursor would be a direct and efficient route to the target molecule.

Aminomutases: Enzymes like phenylalanine aminomutase (PAM) convert α-amino acids to their β-isomers. msu.edu Research has shown that the electronic properties of substituents on the aryl ring can influence the reaction rate. msu.edu Engineering an aminomutase to efficiently process an α-amino acid precursor with a 4-bromophenyl group could provide an elegant synthetic pathway.

Novel Enzyme Scaffolds: The tryptophan synthase β-subunit (TrpB) has been extensively engineered to catalyze a variety of C-C bond formations and produce diverse amino acids. researchgate.netresearchgate.net Exploring the potential of TrpB or other PLP-dependent enzymes to accept precursors for this compound could unlock new biocatalytic routes.

Table 3: Potential Biocatalysts for β-Amino Acid Synthesis

| Enzyme Class | Catalytic Function | Potential Application |

|---|---|---|

| Transaminase (ATA) | Asymmetric amination of a keto-acid. nih.gov | Direct, highly stereoselective synthesis from a prochiral ketone. |

| Aminomutase (PAM) | Isomerization of an α-amino acid to a β-amino acid. msu.edu | Stereospecific conversion of a readily available α-amino acid precursor. |

| Ammonia (B1221849) Lyase | Addition of ammonia to a carbon-carbon double bond. nih.gov | Potential synthesis from a cinnamic acid derivative. |

| Tryptophan Synthase (TrpB) | Engineered for β-substitution reactions. nih.govresearchgate.net | Synthesis from L-serine and a suitable bromophenyl-containing nucleophile. |

Exploration of New Pharmacological Targets and Therapeutic Areas

The compound this compound is a structural analogue of several well-known drugs, suggesting a range of potential pharmacological activities. wikipedia.org It is closely related to Baclofen (β-(4-chlorophenyl)-GABA), a GABAB receptor agonist used as a muscle relaxant, and Phenibut (β-phenyl-GABA), used for its anxiolytic effects. wikipedia.orgnih.gov It also shares the β-amino acid scaffold with Gabapentinoids like Pregabalin, which act on the α2δ subunit of voltage-gated calcium channels (VGCCs) to treat epilepsy and neuropathic pain. nih.govnih.gov

This structural similarity provides a clear roadmap for future pharmacological investigation:

Target Deconvolution: The primary research goal is to comprehensively profile the binding and functional activity of this compound. This involves screening it against a panel of receptors, including GABAB receptors, various VGCC subunits, and GABAA receptors, to determine its primary molecular target(s) and selectivity profile.

New Therapeutic Indications: Based on its confirmed targets, the compound can be evaluated in preclinical models of various disorders. For example, if it shows potent GABAB receptor agonism, its efficacy in treating spasticity, and potentially addiction, could be explored. If it modulates VGCCs, it could be a candidate for treating neuropathic pain, fibromyalgia, or anxiety disorders. drugs.com

Subtype Selectivity: Many receptor systems, like GABAA receptors, are composed of various subunits, and subtype-selective drugs can offer improved therapeutic windows with fewer side effects. patsnap.com Future studies could investigate whether this compound or its derivatives exhibit selectivity for specific receptor subtypes, which could lead to a more targeted and refined pharmacological effect.

Table 4: Potential Pharmacological Targets and Therapeutic Areas

| Potential Target | Known Ligands | Potential Therapeutic Area |

|---|---|---|

| GABAB Receptor | Baclofen, Phenibut wikipedia.orgnih.gov | Spasticity, Anxiety, Substance Use Disorders |

| Voltage-Gated Calcium Channels (α2δ subunit) | Gabapentin, Pregabalin nih.govnih.gov | Neuropathic Pain, Epilepsy, Fibromyalgia, Restless Legs Syndrome drugs.com |

| GABAA Receptor | Benzodiazepines, Barbiturates nih.gov | Anxiety Disorders, Seizure Disorders, Insomnia |

| GABA Transporter (GAT1) | Tiagabine nih.gov | Epilepsy |

Integration with High-Throughput Synthesis and Screening Technologies

To fully explore the chemical space around this compound, modern high-throughput technologies are indispensable. These platforms allow for the rapid synthesis and evaluation of thousands of compounds, dramatically accelerating the discovery of new lead candidates. youtube.com

Future opportunities lie in the seamless integration of these technologies:

Combinatorial Chemistry: Using "mix and split" synthesis on solid supports, large libraries of analogues can be generated. nih.gov This could involve varying the substitution pattern on the phenyl ring, replacing the bromine with other halogens or functional groups, or modifying the butanoic acid backbone.

High-Throughput Screening (HTS): The synthesized libraries can be screened against the pharmacological targets identified in section 6.4 using automated, miniaturized assays. nih.gov Techniques such as fluorescence-based binding assays, cell-based functional assays, or affinity selection mass spectrometry can rapidly identify "hits" from a large pool of compounds. nih.govresearchgate.net

DNA-Encoded Libraries (DELs): An even more powerful approach involves the synthesis of vast libraries where each unique chemical structure is tagged with a unique DNA barcode. This allows for the screening of billions of compounds simultaneously in a single tube, with active compounds identified by sequencing their DNA tags.

This integrated workflow, where computational design informs combinatorial synthesis and HTS provides feedback to refine the models, creates a powerful, iterative cycle for drug discovery. This approach can rapidly identify derivatives of this compound with optimized potency, selectivity, and drug-like properties.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (S)-3-amino-4-(4-bromophenyl)butanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The synthesis typically involves enantioselective strategies such as asymmetric Michael addition. For example, p-bromophenyl boronic acid can react with a chiral crotonate derivative under palladium catalysis, followed by hydrolysis and salt formation (e.g., hydrochloride) . Key parameters include:

- Temperature : 0–25°C to minimize racemization.

- Catalyst : Chiral ligands (e.g., BINAP) ensure >90% enantiomeric excess (ee) .

- Purification : Crystallization or chromatography is critical for isolating the (S)-enantiomer .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : H/C NMR confirms the bromophenyl moiety (δ 7.3–7.5 ppm for aromatic protons) and the β-amino acid backbone (δ 2.5–3.5 ppm for CH groups) .

- HPLC-MS : Reversed-phase HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers, while ESI-MS verifies molecular weight (294.57 g/mol for the hydrochloride salt) .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Q. How is this compound applied in drug discovery, particularly in targeting metabolic enzymes?

- Methodological Answer : The bromophenyl group enhances binding to hydrophobic enzyme pockets. For example:

- Dipeptidyl Peptidase-IV (DPP-IV) Inhibition : The amino acid backbone mimics natural substrates, competitively inhibiting enzyme activity (IC values determined via fluorometric assays) .

- Structure-Activity Relationship (SAR) : Modifying the bromine position or substituting with Cl/CF alters potency (see table below) .

| Substituent | Enzyme | IC (nM) | Reference |

|---|---|---|---|

| 4-Br | DPP-IV | 120 ± 15 | |

| 4-CF | DPP-IV | 85 ± 10 | |

| 2-Cl | GABA | 250 ± 30 |

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis when scaling to multi-gram quantities?

- Methodological Answer :

- Continuous Flow Reactors : Improve yield and ee by maintaining precise temperature/pH control during Michael addition .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired (R)-enantiomers from racemic mixtures .

- Troubleshooting : Monitor ee degradation during hydrolysis (adjust pH to 4–6 to prevent racemization) .

Q. How does the bromophenyl group influence interactions with biological targets compared to chlorophenyl analogs?

- Methodological Answer :

- Electron-Withdrawing Effects : Bromine’s higher electronegativity increases binding affinity to enzymes like DPP-IV (ΔΔG = −1.2 kcal/mol vs. Cl) .

- Hydrophobic Interactions : Bromine’s larger van der Waals radius enhances π-stacking in receptor pockets (e.g., GABA) .

- Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes (t = 4.2 h vs. 2.8 h for Cl) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., DPP-IV assay pH 7.4, 37°C) to minimize variability .

- Impurity Analysis : Trace (R)-enantiomers (>5%) artificially lower IC; quantify via chiral HPLC .

- Computational Modeling : MD simulations identify conformational flexibility affecting binding (e.g., bromophenyl rotation in active sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products